molecular formula C8H6N2S B15329947 4-(Pyridin-2-yl)thiazole CAS No. 2433-18-3

4-(Pyridin-2-yl)thiazole

Cat. No.: B15329947
CAS No.: 2433-18-3
M. Wt: 162.21 g/mol
InChI Key: PXGNKVXABBVFHH-UHFFFAOYSA-N
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Description

4-(Pyridin-2-yl)thiazole is a heterocyclic compound that features both a pyridine ring and a thiazole ring. This compound is of significant interest in various fields of chemistry and biology due to its unique structural properties and potential applications. The presence of both nitrogen and sulfur atoms in the thiazole ring, along with the nitrogen in the pyridine ring, contributes to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-2-yl)thiazole typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-aminopyridine with α-haloketones in the presence of a base, leading to the formation of the thiazole ring. Another method includes the cyclization of thioamides with α-haloketones under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for this compound often involve optimized versions of the synthetic routes mentioned above. These methods may include the use of catalysts to increase yield and reduce reaction times. For example, the use of zinc oxide nanoparticles as a catalyst in the reaction of 2-aminopyridine-3-thiol with benzaldehyde derivatives has been reported to be effective .

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-2-yl)thiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Pyridin-2-yl)thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.

    Industry: Utilized in the development of dyes, pigments, and sensors .

Mechanism of Action

The mechanism of action of 4-(Pyridin-2-yl)thiazole varies depending on its application. In biological systems, it can interact with various molecular targets, including enzymes and receptors. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with DNA, leading to the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyridin-2-yl)thiazole is unique due to its specific arrangement of the thiazole and pyridine rings, which imparts distinct chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

4-pyridin-2-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S/c1-2-4-9-7(3-1)8-5-11-6-10-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGNKVXABBVFHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2433-18-3
Record name 2-(4-Thiazolyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2433-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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